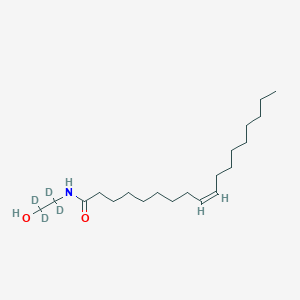

Oleoylethanolamide-d4

Description

Properties

IUPAC Name |

(Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23)/b10-9-/i18D2,19D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWVQLFMWHZBEF-QAFBOUAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901223084 | |

| Record name | (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946524-36-3 | |

| Record name | (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946524-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide chemical properties

An In-depth Technical Guide on the Chemical Properties and Biological Activity of (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide

Disclaimer: Direct experimental data for (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide is limited in publicly available literature. This guide is therefore based on the extensive research conducted on its non-deuterated isotopologue, Oleoylethanolamide (OEA), a well-studied endogenous fatty acid amide. The core chemical behaviors and biological activities are expected to be highly similar, with the primary difference being the isotopic mass.

Core Chemical Properties

(9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide is the deuterated form of Oleoylethanolamide (OEA), where four hydrogen atoms on the ethanolamide moiety are replaced by deuterium. This isotopic labeling is often used in research for tracer studies and as an internal standard in mass spectrometry-based quantification.

Quantitative Data for (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide

| Property | Value | Source |

| Molecular Formula | C20H35D4NO2 | Calculated |

| Molecular Weight | 329.56 g/mol | Calculated |

| Exact Mass | 329.3230 g/mol | Calculated |

| Physical Appearance | Expected to be a white solid | Inferred from OEA[1][2] |

| Melting Point | Not available; expected to be similar to OEA (59-60 °C) | Inferred from OEA[1][2] |

| Solubility | Not available; expected to be soluble in ethanol and DMSO | Inferred from OEA[1][2] |

Quantitative Data for Oleoylethanolamide (OEA)

| Property | Value | Source |

| Molecular Formula | C20H39NO2 | [1][3] |

| Molar Mass | 325.537 g·mol−1 | [1][2][3] |

| Appearance | White solid | [1][2] |

| Melting Point | 59–60 °C (138–140 °F; 332–333 K) | [1][2] |

| Solubility | Soluble in ethanol and DMSO | [1][2] |

| CAS Number | 111-58-0 | [1] |

Experimental Protocols

The synthesis and analysis of (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide would follow established protocols for OEA, with the necessary adaptation of using a deuterated starting material for synthesis.

Synthesis Protocols

2.1.1. Enzymatic Synthesis of OEA

This method provides a high-purity product under mild conditions.[4] The synthesis of the deuterated analogue would require the use of 2-amino-1,1,2,2-d4-ethanol.

-

Reactants: Purified oleic acid and ethanolamine (or its deuterated analogue).

-

Enzyme: Immobilized lipase (e.g., from Candida).[4]

-

Solvent: Hexane.[4]

-

Procedure:

-

Dissolve oleic acid and ethanolamine in hexane.

-

Add the immobilized lipase to the solution.

-

The reaction is conducted with agitation at a controlled temperature (e.g., 65 °C) for several hours.[5]

-

After the reaction, the enzyme is removed by filtration.

-

The product is then crystallized from the solvent, for example by cooling, to achieve high purity.[5]

-

2.1.2. Chemical Synthesis of OEA

A common chemical synthesis route involves the acylation of ethanolamine.[6]

-

Reactants: Oleic acid, a chlorocarbonic ester (e.g., p-nitrophenyl chloroformate), N,N-dimethyl-4-aminopyridine (DMAP), an organic base (e.g., triethylamine), and ethanolamine (or its deuterated analogue).[6]

-

Solvent: An organic solvent such as diethylene glycol dimethyl ether.[6]

-

Procedure:

-

Oleic acid and DMAP are dissolved in the organic solvent.

-

The chlorocarbonic ester and triethylamine are added to form an oleic acid mixed anhydride.[6]

-

In a separate reaction, ethanolamine, DMAP, and a base are dissolved in the organic solvent.

-

The prepared mixed anhydride is then added to the ethanolamine solution to yield the final product.[6]

-

Analytical Protocols

2.2.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a widely used method for the quantification of OEA and its analogues in biological samples.[7][8]

-

Sample Preparation: Extraction from the biological matrix (e.g., brain tissue) is typically performed with acetonitrile.[8]

-

Chromatography: A C18 reverse-phase column is commonly used with a gradient mobile phase.[8]

-

Detection: Electrospray ionization (ESI) in positive selected ion monitoring (SIM) mode on a mass spectrometer.[8] For the deuterated compound, the monitored mass would be adjusted to account for the presence of deuterium.

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for OEA analysis, though it requires derivatization.[9][10]

-

Derivatization: Free OEA can dehydrate at high temperatures in the GC injector. Therefore, it is typically derivatized to its trimethylsilyl (TMS) ether to ensure thermal stability.[9][10]

-

Chromatography: A capillary GC equipped with a suitable column (e.g., fused silica bonded phase) is used.[11]

-

Detection: Mass spectrometry is used for detection and quantification.

Signaling Pathways

OEA, and by extension its deuterated form, is a bioactive lipid that modulates several key signaling pathways, primarily acting as an endogenous agonist for the peroxisome proliferator-activated receptor alpha (PPAR-α).[1][12]

PPAR-α Signaling Pathway

OEA is a high-affinity ligand for PPAR-α, a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis.[12][13] Activation of PPAR-α by OEA leads to the regulation of genes involved in fatty acid uptake and oxidation.[14] This pathway is central to OEA's effects on satiety and body weight regulation.[13]

OEA-PPARα-TFEB Signaling Axis

Recent research has shown that OEA, through its activation of PPARα, can also promote the activity of Transcription Factor EB (TFEB).[15][16] TFEB is a master regulator of lysosomal biogenesis and autophagy.[17] This pathway is of interest in the context of neurodegenerative diseases like Alzheimer's, where enhanced clearance of pathological protein aggregates is beneficial.[15][16] The activation of TFEB by OEA appears to be independent of the mTORC1 pathway.[15]

Inhibition of HMGB1/TLR4/NF-kB Signaling

OEA has demonstrated anti-inflammatory and neuroprotective properties by inhibiting the HMGB1/TLR4/NF-kB signaling pathway.[18][19] This pathway is a key component of the innate immune response and can be activated by cellular stress or damage, leading to inflammation.[20][21][22] By blocking the expression of High Mobility Group Box 1 (HMGB1) and Toll-like receptor 4 (TLR4), OEA can inhibit the downstream activation of the pro-inflammatory transcription factor NF-kB.[18] This leads to a reduction in the production of inflammatory cytokines such as IL-1β and TNF-α.[18]

References

- 1. Oleoylethanolamide - Wikipedia [en.wikipedia.org]

- 2. Oleoylethanolamide [medbox.iiab.me]

- 3. Oleoylethanolamide | C20H39NO2 | CID 5283454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of oleoylethanolamide using lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. future4200.com [future4200.com]

- 6. CN102351728A - Method for synthesizing oleoylethanolamide and derivative thereof - Google Patents [patents.google.com]

- 7. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography-electrospray mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of chemically synthesized oleoylethanolamide by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. datapdf.com [datapdf.com]

- 12. Regulation of food intake by oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. escholarship.org [escholarship.org]

- 15. Oleoylethanolamide facilitates PPARa and TFEB signaling and attenuates Ab pathology in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oleoylethanolamide facilitates PPARα and TFEB signaling and attenuates Aβ pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. TFEB Biology and Agonists at a Glance [mdpi.com]

- 18. Oleoylethanolamide prevents neuroimmune HMGB1/TLR4/NF-kB danger signaling in rat frontal cortex and depressive-like behavior induced by ethanol binge administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Oleoylethanolamide attenuates apoptosis by inhibiting the TLR4/NF-κB and ERK1/2 signaling pathways in mice with acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | The Repression of the HMGB1-TLR4-NF-κB Signaling Pathway by Safflower Yellow May Improve Spinal Cord Injury [frontiersin.org]

- 21. Activation of the HMGB1‑TLR4‑NF‑κB pathway may occur in patients with atopic eczema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Repression of the HMGB1-TLR4-NF-κB Signaling Pathway by Safflower Yellow May Improve Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Properties of Deuterated Oleoylethanolamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoylethanolamide (OEA) is an endogenous fatty acid amide that plays a significant role in regulating feeding, body weight, and lipid metabolism.[1] It functions as a potent agonist of the peroxisome proliferator-activated receptor alpha (PPAR-α).[2][3] In analytical and metabolic research, isotopically labeled analogs of OEA, such as deuterated oleoylethanolamide, are indispensable tools. The substitution of hydrogen atoms with their heavier isotope, deuterium, results in a molecule that is chemically almost identical to the parent compound but distinguishable by its mass-to-charge ratio (m/z) in mass spectrometry.[4][5]

This near-identity in physicochemical properties ensures that deuterated standards co-elute with the analyte and experience similar ionization effects, making them the "gold standard" for quantitative bioanalysis by correcting for variability during sample preparation and analysis.[4][6][7] This guide provides an in-depth overview of the physical and chemical properties of deuterated OEA, its biological significance, and detailed experimental protocols for its application.

Physical and Chemical Properties

The introduction of deuterium in place of protium (¹H) leads to subtle but significant changes in the physicochemical properties of oleoylethanolamide. The most critical alteration is the increased mass, which forms the basis of its use as an internal standard. Furthermore, the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond.[4] This increased bond strength can lead to a slower reaction rate if the C-D bond cleavage is the rate-determining step in a metabolic pathway, a phenomenon known as the Kinetic Isotope Effect (KIE).[4]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of native OEA and its common deuterated isotopologues, OEA-d2 and OEA-d4.

Table 1: General Properties

| Property | Oleoylethanolamide (OEA) | Oleoylethanolamide-d2 (OEA-d2) | Oleoylethanolamide-d4 (OEA-d4) |

| Synonyms | OEA, Oleic Acid Ethanolamide | OEA-d2, Oleic Acid Ethanolamide-d2 | OEA-d4, Oleic Acid Ethanolamide-d4 |

| Appearance | White Solid[2][8] | Not Specified | Not Specified |

| CAS Number | 111-58-0[3] | 1245477-09-1[9] | 946524-36-3[10] |

| Molecular Formula | C₂₀H₃₉NO₂[3] | C₂₀H₃₇D₂NO₂[9] | C₂₀H₃₅D₄NO₂[10] |

| Molar Mass | 325.5 g/mol [3][11] | 327.5 g/mol [9] | 329.6 g/mol [10] |

| Purity | Not Applicable | ≥99% deuterated forms (d₁-d₂)[9] | ≥99% deuterated forms (d₁-d₄)[10] |

| Melting Point | 59–60 °C[2][8] | Not Specified | Not Specified |

Table 2: Solubility Data

| Solvent | OEA Solubility | OEA-d2 Solubility | OEA-d4 Solubility |

| DMF | ~100 mg/ml[3] | ~50 mg/ml[9] | ~100 mg/ml[10] |

| DMSO | ~100 mg/ml[3] | ~50 mg/ml[9] | ~100 mg/ml[10] |

| Ethanol | ~100 mg/ml[3] | Solution in ethanol[9] | ~100 mg/ml (provided as 1 mg/ml solution)[10] |

| PBS (pH 7.2) | ~100 µg/ml[3] | ~0.15 mg/ml[9] | ~100 µg/ml[10] |

Biological Activity and Signaling Pathways

OEA exerts its biological effects primarily by activating the nuclear receptor PPAR-α.[1][2] Unlike the endocannabinoid anandamide, OEA does not bind to cannabinoid receptors but instead regulates gene expression related to lipid metabolism.[2][11] The signaling cascade is initiated when OEA, produced in the small intestine after feeding, binds to PPAR-α.[2][12] This receptor then forms a heterodimer with the retinoid X receptor (RXR), which translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs). This binding event initiates the transcription of genes involved in fatty acid oxidation and lipolysis, ultimately contributing to satiety and reduced body weight.[1][10]

Beyond its canonical PPAR-α pathway, OEA has been shown to influence other signaling systems. It can enhance hepatic glycogen synthesis and inhibit gluconeogenesis through the LKB1/AMPK pathway, independent of PPAR-α.[13] OEA also communicates with the brain via the vagus nerve to regulate feeding behavior and may modulate neurotransmitter systems, including dopamine and histamine.[14][15][16]

Experimental Protocols

The primary application of deuterated OEA is as an internal standard for accurate quantification of endogenous OEA in biological matrices using liquid chromatography-mass spectrometry (LC-MS).[4][17][18] Below is a detailed methodology for such an analysis.

Protocol: Quantification of OEA in Human Plasma using OEA-d4

1. Materials and Reagents

-

Human plasma collected in EDTA tubes.

-

Oleoylethanolamide-d4 (OEA-d4) internal standard (IS) solution (e.g., 100 ng/mL in ethanol).

-

Methanol, chloroform, and water (LC-MS grade).

-

Butylated hydroxytoluene (BHT) as an antioxidant.[19]

-

Formic acid.

-

Nitrogen gas for evaporation.

-

LC-MS/MS system with a C18 reverse-phase column.

2. Sample Preparation (Lipid Extraction) a. Thaw frozen plasma samples on ice. b. To 100 µL of plasma in a glass tube, add 10 µL of the OEA-d4 internal standard solution. Vortex briefly. c. Add 500 µL of a cold (-20 °C) solution of chloroform:methanol (2:1, v/v) containing 0.005% BHT.[19] d. Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation. e. Centrifuge the samples at 3,000 x g for 15 minutes at 4 °C. Three layers should form: an upper aqueous layer, a middle protein disk, and a lower organic layer containing the lipids.[19] f. Carefully collect the lower organic layer using a glass pipette and transfer it to a new clean tube. g. Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.[4] h. Reconstitute the dried lipid extract in 100 µL of the mobile phase (e.g., 90:10 methanol:water with 0.1% formic acid). Vortex and transfer to an LC vial for analysis.[4]

3. LC-MS/MS Analysis

- LC System:

- Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Methanol with 0.1% formic acid.

- Gradient: Start at 80% B, increase to 100% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- MS System (Triple Quadrupole):

- Ionization Mode: Electrospray Ionization (ESI), Positive.

- Multiple Reaction Monitoring (MRM) Transitions:

- OEA: Precursor ion (Q1) m/z 326.3 → Product ion (Q3) m/z 62.1.

- OEA-d4: Precursor ion (Q1) m/z 330.3 → Product ion (Q3) m/z 66.1.

- Optimize collision energy and other source parameters for maximum signal intensity.

4. Data Analysis and Quantification a. Integrate the peak areas for both the OEA and OEA-d4 MRM transitions. b. Calculate the ratio of the peak area of OEA to the peak area of OEA-d4. c. Prepare a calibration curve using known concentrations of OEA standard spiked into a blank matrix (e.g., charcoal-stripped plasma) with a fixed concentration of OEA-d4. d. Plot the peak area ratio (OEA/OEA-d4) against the OEA concentration and perform a linear regression. e. Quantify the amount of OEA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Deuterated oleoylethanolamide is a vital tool for researchers in the fields of metabolism, pharmacology, and drug development. Its physicochemical properties are nearly identical to its endogenous counterpart, allowing it to serve as an ideal internal standard for achieving accurate, precise, and robust quantification in complex biological matrices.[4] A thorough understanding of its properties, biological pathways, and the detailed experimental protocols for its use enables scientists to generate high-quality data, advancing our knowledge of the physiological roles of OEA and its potential as a therapeutic target.

References

- 1. Regulation of food intake by oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oleoylethanolamide - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. Oleoylethanolamide [medbox.iiab.me]

- 9. caymanchem.com [caymanchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Oleoylethanolamide | C20H39NO2 | CID 5283454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Oleoylethanolamide Increases Glycogen Synthesis and Inhibits Hepatic Gluconeogenesis via the LKB1/AMPK Pathway in Type 2 Diabetic Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cvresearch.info [cvresearch.info]

- 15. caringsunshine.com [caringsunshine.com]

- 16. Feeding regulation by oleoylethanolamide synthesized from dietary oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]

A Technical Guide to the In Vitro Biological Functions of Oleoylethanolamide and the Analytical Role of Oleoylethanolamide-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoylethanolamide (OEA) is an endogenous acylethanolamide, a class of lipid mediators that play significant roles in various physiological processes. Synthesized in the small intestine and other tissues, OEA is recognized for its role in regulating appetite, lipid metabolism, and inflammation[1][2]. Its mechanisms of action are primarily mediated through the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-α (PPAR-α)[3][4].

This guide provides an in-depth overview of the in vitro biological functions of OEA, detailing its primary signaling pathways and cellular effects. It also clarifies the crucial role of its deuterated isotopologue, Oleoylethanolamide-d4 (OEA-d4) . OEA-d4 is chemically and biologically analogous to OEA, making it an ideal internal standard for accurate quantification in mass spectrometry-based assays[5][6]. Throughout this document, "OEA" will be used to describe biological functions, while "OEA-d4" will be specifically referenced in the context of analytical protocols.

Core Biological Functions and Signaling Pathways of OEA In Vitro

OEA exerts its biological effects by interacting with several key cellular targets. These interactions trigger downstream signaling cascades that modulate gene expression and cellular metabolism.

Primary Mechanism: PPAR-α Activation

OEA is a high-affinity endogenous ligand for PPAR-α, a nuclear receptor that functions as a transcription factor regulating genes involved in lipid metabolism[3][7].

-

Mechanism of Action : Upon entering the cell, OEA binds to and activates PPAR-α in the nucleus. This activation leads to the heterodimerization of PPAR-α with the Retinoid X Receptor (RXR). The resulting complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in fatty acid transport, cellular uptake, and β-oxidation[8].

-

In Vitro Effects :

-

Stimulation of Lipolysis : In cultured adipocytes, OEA treatment stimulates the release of glycerol and fatty acids in a PPAR-α-dependent manner[8][9].

-

Inhibition of Hepatic Stellate Cell (HSC) Activation : In in vitro models of liver fibrosis, OEA has been shown to inhibit the activation of HSCs, a key event in fibrosis development. This anti-fibrotic effect is mediated by PPAR-α activation, which suppresses TGF-β1-stimulated pathways[7][10].

-

Modulation of Insulin Signaling : In rat hepatoma cells (HTC), OEA can inhibit insulin receptor signaling through a PPAR-α-dependent activation of JNK and p38 MAPK pathways[11][12].

-

Caption: OEA-mediated activation of the PPAR-α signaling pathway.

Other Signaling Mechanisms

While PPAR-α is the primary target, OEA also interacts with other receptors in vitro.

-

GPR119 Activation : OEA is an agonist for G protein-coupled receptor 119 (GPR119), a receptor expressed in pancreatic β-cells and intestinal L-cells[13][14]. Activation of this Gαs-coupled receptor leads to increased intracellular cyclic AMP (cAMP) levels. In vitro, this has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cell models[15][16][17].

-

TRPV1 Modulation : OEA interacts with the Transient Receptor Potential Vanilloid type 1 (TRPV1) channel, a non-selective cation channel involved in sensory perception. Studies on Caco-2 cells suggest OEA can modulate intestinal permeability via TRPV1[4][18].

-

Regulation by FAAH : The biological activity of OEA is terminated by enzymatic hydrolysis, primarily by Fatty Acid Amide Hydrolase (FAAH)[19]. In vitro studies using FAAH inhibitors show that preventing OEA degradation enhances its biological effects, such as GLP-1 secretion[16].

Quantitative Data Summary

The potency and efficacy of OEA have been quantified in various in vitro assay systems. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) are key parameters used to describe a drug's potency[20][21][22].

| Parameter | Target/Assay | Cell Type / System | Value | Reference |

| EC50 | GPR119 Activation (cAMP assay) | GPR119-expressing cells | ~5 µM | [13] |

| EC50 | Intestinal Permeability (TEER) | Caco-2 cells (apical application) | ~4 µM (LogEC50 -5.4) | [18] |

| Effective Conc. | GLP-1 Secretion | Murine GLUTag L-cells | 10 µM | [15][16] |

| Effective Conc. | Inhibition of HSC Activation | Hepatic Stellate Cells | 3-30 µM | [7] |

| Effective Conc. | Lipolysis Stimulation | Rat Adipocytes | 1-20 µM | [8] |

Detailed Experimental Protocols

Reproducible in vitro research relies on well-defined experimental protocols. Below are methodologies for key assays used to study OEA's biological functions and quantification.

Protocol: In Vitro PPAR-α Reporter Gene Assay

This assay quantifies the ability of OEA to activate the PPAR-α transcription factor in a cellular context.

-

Objective : To measure the dose-dependent activation of PPAR-α by OEA.

-

Principle : A host cell line (e.g., HEK293 or HepG2) is transiently co-transfected with two plasmids: an expression vector for human or rodent PPAR-α and a reporter plasmid. The reporter plasmid contains a luciferase gene under the control of a promoter with multiple PPREs. OEA activation of PPAR-α drives the expression of luciferase, which is quantified via a luminescent reaction.

-

Methodology :

-

Cell Culture : Plate HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells/well and culture overnight.

-

Transfection : Co-transfect cells using a lipid-based transfection reagent (e.g., Lipofectamine) with a PPAR-α expression plasmid and a PPRE-luciferase reporter plasmid. A β-galactosidase or Renilla luciferase plasmid is often included as a control for transfection efficiency.

-

Treatment : After 24 hours, replace the medium with a fresh medium containing various concentrations of OEA (e.g., 0.1 to 100 µM) or a known PPAR-α agonist (e.g., WY-14643) as a positive control. Include a vehicle control (e.g., DMSO or ethanol).

-

Incubation : Incubate the cells for an additional 18-24 hours.

-

Cell Lysis : Wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.

-

Luminometry : Measure the luciferase activity in the cell lysate using a luminometer after adding the appropriate substrate. Normalize the luciferase activity to the control reporter (e.g., β-galactosidase activity).

-

Data Analysis : Plot the normalized luciferase activity against the logarithm of OEA concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Caption: Experimental workflow for a PPAR-α reporter gene assay.

Protocol: Quantification of OEA in In Vitro Samples via LC-MS/MS

This protocol details the use of OEA-d4 as an internal standard for the accurate quantification of OEA in biological matrices like cell lysates or culture media by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Objective : To accurately measure the concentration of OEA in a biological sample.

-

Principle : A known quantity of OEA-d4 is added ("spiked") into the sample at the beginning of the extraction process. OEA-d4 is chemically identical to OEA but has a higher mass due to the deuterium atoms. It co-elutes with OEA during liquid chromatography and exhibits similar ionization behavior in the mass spectrometer, but is detected at a different mass-to-charge ratio (m/z). By comparing the peak area of the analyte (OEA) to the peak area of the internal standard (OEA-d4), variations in sample extraction, injection volume, and matrix effects can be corrected for, ensuring high accuracy and precision[5][23][24].

-

Methodology :

-

Sample Collection : Collect cell culture medium or cell lysates.

-

Internal Standard Spiking : Add a precise, known amount of OEA-d4 solution (in an organic solvent like methanol) to each sample, calibrator, and quality control sample.

-

Lipid Extraction : Perform a liquid-liquid extraction or solid-phase extraction to isolate lipids, including OEA and OEA-d4. A common method is the Folch or Bligh-Dyer extraction using chloroform and methanol.

-

Solvent Evaporation and Reconstitution : Evaporate the organic solvent phase under a stream of nitrogen and reconstitute the dried lipid extract in a mobile phase-compatible solvent (e.g., methanol/acetonitrile).

-

LC Separation : Inject the reconstituted sample into an LC system, typically with a C18 reversed-phase column. Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol) to separate OEA from other lipids.

-

MS/MS Detection : Analyze the column eluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Set specific precursor-to-product ion transitions for both OEA and OEA-d4. For example:

-

OEA : m/z 326.3 → 62.1

-

OEA-d4 : m/z 330.3 → 66.1

-

-

-

Data Analysis : Integrate the peak areas for both the OEA and OEA-d4 transitions. Calculate the ratio of the OEA peak area to the OEA-d4 peak area. Construct a calibration curve by plotting this ratio against the known concentrations of the calibrator samples. Determine the concentration of OEA in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for quantifying OEA using OEA-d4 as an internal standard.

Conclusion

Oleoylethanolamide is a multifaceted lipid mediator with significant biological functions demonstrable in vitro, primarily through the activation of the PPAR-α nuclear receptor. Its roles in modulating lipid metabolism and cellular signaling make it a compelling target for research in metabolic diseases and inflammation. The ability to accurately study these functions is critically dependent on robust analytical techniques. Oleoylethanolamide-d4, as a stable isotope-labeled internal standard, is an indispensable tool for researchers, enabling the precise and reliable quantification of OEA in complex biological samples via LC-MS/MS, thereby ensuring the integrity and reproducibility of experimental findings.

References

- 1. Oleoylethanolamide Supplementation Reduces Inflammation and Oxidative Stress in Obese People: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-α [escholarship.org]

- 4. Biological functions and metabolism of oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 7. Oleoylethanolamide, an endogenous PPAR-α ligand, attenuates liver fibrosis targeting hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oleoylethanolamide Stimulates Lipolysis by Activating the Nuclear Receptor Peroxisome Proliferator-activated Receptor α (PPAR-α)* [escholarship.org]

- 9. Oleoylethanolamide stimulates lipolysis by activating the nuclear receptor peroxisome proliferator-activated receptor alpha (PPAR-alpha). | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Oleoylethanolamide, a natural ligand for PPAR-alpha, inhibits insulin receptor signalling in HTC rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.physiology.org [journals.physiology.org]

- 14. academic.oup.com [academic.oup.com]

- 15. GPR119 is essential for oleoylethanolamide-induced glucagon-like peptide-1 secretion from the intestinal enteroendocrine L-cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. diabetesjournals.org [diabetesjournals.org]

- 17. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. sigmaaldrich.cn [sigmaaldrich.cn]

- 20. NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA - PMC [pmc.ncbi.nlm.nih.gov]

- 21. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]

- 22. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

Structural elucidation of Oleoylethanolamide-d4

- 1. medchemexpress.com [medchemexpress.com]

- 2. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors | PLOS Computational Biology [journals.plos.org]

- 5. Optimization of Steady-State 13C-Labeling Experiments for Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]

- 6. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Research Potential: A Comprehensive List of Long-Tail Keywords for the Hypothetical Peptide "Tgkasqffgl M"

In the dynamic landscape of scientific research, the discovery of a new compound, here hypothetically named "Tgkasqffgl M," opens up a myriad of investigative avenues. To facilitate the dissemination of knowledge and guide content creation for the scientific community, a comprehensive list of SEO-driven, long-tail keywords has been generated. These keywords are tailored to the specific intents of researchers, from initial exploration to in-depth validation and troubleshooting.

Assuming "Tgkasqffgl M" to be a novel peptide, the following table categorizes long-tail keywords based on five key researcher intents: Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative. This structured approach aims to address the nuanced queries of scientific researchers at various stages of their investigation into this putative molecule.

| Category | Long-tail Keyword |

| Foundational & Exploratory | What is the function of Tgkasqffgl M peptide? |

| Tgkasqffgl M mechanism of action in vitro.[1][2][3][4] | |

| Discovery and origin of the Tgkasqffgl M sequence. | |

| Tgkasqffgl M predicted protein binding sites. | |

| Homology of Tgkasqffgl M to known protein families. | |

| In silico modeling of Tgkasqffgl M structure. | |

| Potential biological pathways involving Tgkasqffgl M. | |

| Tgkasqffgl M expression in different cell types. | |

| Subcellular localization of Tgkasqffgl M. | |

| Conservation of Tgkasqffgl M sequence across species. | |

| Methodological & Application | How to synthesize Tgkasqffgl M peptide.[5] |

| Tgkasqffgl M peptide synthesis and purification protocols.[5][6] | |

| Commercial suppliers of synthetic Tgkasqffgl M. | |

| Tgkasqffgl M antibody for western blot. | |

| ELISA kit for Tgkasqffgl M quantification. | |

| Tgkasqffgl M overexpression plasmid for cell culture. | |

| CRISPR/Cas9 knockout of Tgkasqffgl M gene. | |

| Using Tgkasqffgl M in co-immunoprecipitation assays. | |

| Tgkasqffgl M as a potential biomarker. | |

| Therapeutic applications of Tgkasqffgl M. | |

| Troubleshooting & Optimization | Low yield of recombinant Tgkasqffgl M protein. |

| Tgkasqffgl M peptide solubility issues and solutions. | |

| Optimizing Tgkasqffgl M antibody concentration for IHC. | |

| Non-specific binding in Tgkasqffgl M pull-down assays. | |

| Tgkasqffgl M aggregation problems and prevention. | |

| Improving Tgkasqffgl M stability in solution. | |

| Troubleshooting Tgkasqffgl M gene knockdown efficiency. | |

| Off-target effects of Tgkasqffgl M inhibitors. | |

| Best lysis buffer for Tgkasqffgl M extraction. | |

| Reducing background noise in Tgkasqffgl M immunofluorescence. | |

| Validation & Comparative | Validating the function of Tgkasqffgl M with a rescue experiment. |

| Comparing Tgkasqffgl M activity with similar peptides. | |

| Tgkasqffgl M vs. [related peptide] in a specific assay. | |

| Cross-reactivity of Tgkasqffgl M antibodies. | |

| Confirming Tgkasqffgl M binding partners with SPR. | |

| Phenotypic analysis of Tgkasqffgl M knockout mice. | |

| Reproducibility of Tgkasqffgl M experimental results. | |

| Tgkasqffgl M as a superior alternative to [existing technology]. | |

| Independent validation of published Tgkasqffgl M data. | |

| Comparative analysis of Tgkasqffgl M orthologs. |

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. WO2004018408A1 - Synthesis and purification of nateglinide - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

Endogenous role of oleoylethanolamide and its deuterated analog

An In-depth Technical Guide to the Endogenous Role of Oleoylethanolamide and its Deuterated Analog

Core Concepts: An Introduction to Oleoylethanolamide (OEA)

Oleoylethanolamide (OEA) is an endogenous, naturally occurring ethanolamide lipid that plays a significant role in the regulation of feeding, body weight, and lipid metabolism.[1][2][3] Structurally, it is the amide of oleic acid and ethanolamine and is considered an analog of the endocannabinoid anandamide.[4] However, a crucial distinction is that OEA does not activate cannabinoid receptors and exerts its primary physiological effects independently of the cannabinoid pathway.[2][4][5] It is synthesized in the proximal small intestine in response to feeding, where it acts as a local satiety signal.[6][7] OEA's primary molecular target is the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that it binds to with high affinity, thereby modulating the transcription of genes involved in energy homeostasis and fat metabolism.[1][8][9][10]

OEA Metabolism: Biosynthesis and Degradation

The concentration and signaling of OEA are tightly controlled by its synthesis and degradation, which are modulated by nutrient availability. Levels of OEA decrease during periods of food deprivation and rise upon refeeding, a process localized to the mucosal layer of the duodenum and jejunum.[6]

2.1 Biosynthesis The biosynthesis of OEA is a two-step enzymatic process that utilizes dietary oleic acid.[2][11]

-

N-Acylation: A calcium-dependent N-acyltransferase (NAT) catalyzes the transfer of an oleoyl group from a donor molecule, such as sn-1-oleoyl-phosphatidylcholine, to the free amino group of phosphatidylethanolamine (PE). This reaction forms N-oleoyl-phosphatidylethanolamine (NOPE).[2][12]

-

Hydrolysis: The newly formed NOPE is then hydrolyzed by a specific N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which cleaves the molecule to release OEA and phosphatidic acid.[2][6][12]

2.2 Degradation The termination of OEA signaling is achieved through enzymatic hydrolysis. The primary enzyme responsible for OEA degradation is the Fatty Acid Amide Hydrolase (FAAH), which breaks OEA down into its constituent parts: oleic acid and ethanolamine.[6][12] Another enzyme, the PEA-preferring acid amidase (PAA), may also contribute to this process.[12]

Molecular Mechanisms of Action

OEA exerts its biological effects by interacting with several cellular receptors and signaling pathways.

3.1 Peroxisome Proliferator-Activated Receptor-Alpha (PPAR-α) The most well-characterized mechanism of OEA action is through its role as a high-affinity endogenous agonist for PPAR-α.[8][9][10] PPAR-α is a ligand-activated transcription factor that plays a critical role in regulating lipid metabolism.[1]

The signaling cascade is as follows:

-

Activation: OEA enters the cell and binds to PPAR-α in the cytoplasm or nucleus.

-

Dimerization: Upon ligand binding, PPAR-α forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: This OEA-PPARα/RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.

-

Gene Transcription: This binding initiates the transcription of genes involved in fatty acid transport (e.g., CD36), beta-oxidation, and lipolysis, while repressing genes involved in inflammation.[4][13][14]

The anorexic (appetite-suppressing) effects of OEA are entirely dependent on this pathway; in mice lacking the PPAR-α receptor, OEA administration fails to reduce food intake or body weight gain.[8][9]

3.2 Other Receptors While PPAR-α is the primary mediator of OEA's metabolic effects, other receptors have been identified:

-

TRPV1 (Transient Receptor Potential Vanilloid type 1): OEA can activate TRPV1, the capsaicin receptor, in vitro.[15][16] This interaction may play a role in modulating sensory nerve signals, potentially contributing to its effects on satiety and analgesia.[16]

-

GPR119: OEA has been shown to bind to GPR119, an orphan G protein-coupled receptor expressed in the pancreas and gastrointestinal tract, suggesting a potential role in glucose homeostasis and hormone secretion.[2][17]

Key Physiological Functions

OEA's activation of its target receptors leads to a range of beneficial physiological effects.

-

Satiety and Weight Management: OEA acts as a peripheral satiety signal, reducing food intake by delaying meal initiation and reducing meal size.[4][17] Its chronic administration reduces body weight gain in rodents.[8] A meta-analysis of human trials confirmed that OEA supplementation significantly reduces body weight, BMI, waist circumference, and fat mass.[13]

-

Lipid Metabolism: By activating PPAR-α, OEA stimulates fatty acid uptake, lipolysis (the breakdown of fats), and beta-oxidation (fatty acid burning for energy).[16][18] This dual action of reducing energy intake and increasing energy expenditure makes it a key regulator of lipid homeostasis.

-

Anti-inflammatory and Antioxidant Effects: OEA exhibits significant anti-inflammatory properties. It can decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6.[19][20] This effect is partly mediated by PPAR-α's ability to inhibit the pro-inflammatory NF-κB signaling pathway.[13][21] It also enhances the expression of antioxidant enzymes.[13]

-

Neuroprotection: Emerging research has indicated that OEA possesses neuroprotective properties, reducing neuronal death in certain models of neurodegeneration.[2]

Quantitative Analysis of OEA Effects

The physiological effects of OEA have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: Preclinical Dose-Response Effects of OEA in Rodents

| Parameter | Species | Dose & Route | Effect | Citation |

|---|---|---|---|---|

| Food Intake | Rat | 10 mg/kg (i.p.) | Significant reduction in 30-min food intake | [4] |

| Food Intake | Rat | 20 mg/kg (i.p.) | 99.48% suppression of 30-min food intake | [4] |

| Atherosclerosis | Rat/Mouse | 5 mg/kg/day (i.p.) | Attenuated formation of atherosclerotic plaques |[20] |

Table 2: Effects of OEA Supplementation in Human Clinical Trials

| Population | Dose & Duration | Outcome Measure | Result | Citation |

|---|---|---|---|---|

| Healthy Obese | 250 mg/day for 8 weeks | Serum IL-6 | Significant Decrease | [19] |

| Healthy Obese | 250 mg/day for 8 weeks | Serum TNF-α | Significant Decrease | [19] |

| Meta-Analysis | Various | Body Weight | Significant Decrease (SMD: -0.26) | [13] |

| Meta-Analysis | Various | Triglycerides | Significant Decrease | [13] |

| Meta-Analysis | Various | Fasting Blood Glucose | Significant Decrease |[13] |

The Role of Deuterated OEA in Research

A deuterated analog of OEA (d-OEA) is a synthetically modified version where one or more hydrogen atoms are replaced by their heavier isotope, deuterium. While its endogenous role is non-existent, its application in a research setting is critical.

Primary Application: Internal Standard for Mass Spectrometry The primary and mandatory use of deuterated OEA is as an internal standard (IS) for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS).[22][23]

-

Why it's needed: Biological samples (like plasma or tissue homogenates) are complex matrices. During sample preparation (extraction, cleanup) and the ionization process in the mass spectrometer, the analyte of interest (endogenous OEA) can be lost or its signal suppressed. This variability makes accurate quantification impossible without a proper control.

-

How it works: A known amount of d-OEA is added to the sample at the very beginning of the workflow. Because deuterium substitution results in a minimal change in chemical properties, d-OEA behaves almost identically to endogenous OEA throughout the entire analytical process. However, its increased mass allows the mass spectrometer to distinguish it from the non-deuterated OEA. By measuring the ratio of the signal from endogenous OEA to the signal from the known amount of d-OEA, researchers can correct for any experimental variability and achieve highly accurate and precise quantification of the true endogenous OEA concentration.

Experimental Protocols

7.1 Quantification of OEA in Biological Tissues This protocol describes a common method for quantifying OEA in rodent brain tissue using LC-MS with a deuterated internal standard.[22][23][24]

Methodology:

-

Tissue Homogenization: A known weight of frozen brain tissue is homogenized in a suitable buffer.

-

Internal Standard Spiking: A precise, known amount of deuterated OEA (e.g., OEA-d4) solution is added to the homogenate.

-

Protein Precipitation & Lipid Extraction: Ice-cold acetonitrile is added to the sample (typically in a 2:1 or 3:1 volume ratio) to precipitate proteins and extract lipids, including OEA. The sample is vortexed thoroughly.

-

Centrifugation: The sample is centrifuged at high speed (e.g., 14,000 x g for 10 min at 4°C) to pellet the precipitated proteins.

-

Sample Collection: The supernatant, containing OEA and the d-OEA internal standard, is carefully transferred to a new tube and often evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in the mobile phase for injection.

-

LC-MS Analysis:

-

Chromatography: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system, typically using a C18 reverse-phase column to separate OEA from other lipids.

-

Mass Spectrometry: The eluent from the HPLC is directed into a mass spectrometer, usually with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is set to monitor the specific mass-to-charge ratios (m/z) for both endogenous OEA and the deuterated internal standard.

-

-

Data Analysis: The peak areas for both analytes are integrated. The concentration of endogenous OEA is calculated by comparing the ratio of the OEA peak area to the d-OEA peak area against a standard curve prepared with known concentrations of OEA.

7.2 In Vivo Anorexic Effect Assay in Rodents This protocol is adapted from studies assessing the appetite-suppressing effects of OEA.[4]

Methodology:

-

Animal Acclimation: Male rats are individually housed and acclimated to a regular light-dark cycle. They are typically fasted for a period (e.g., 24 hours) before the experiment to ensure robust feeding behavior.

-

OEA Preparation: OEA is dissolved in a vehicle solution. A common vehicle consists of 5% Tween 80, 5% propylene glycol, and 90% physiological saline to ensure solubility.

-

Administration: Animals are divided into groups and receive an intraperitoneal (i.p.) injection of either the vehicle control or OEA at various doses (e.g., 3, 10, 20 mg/kg body weight).

-

Food Presentation: Immediately or shortly after the injection, a pre-weighed amount of standard chow is presented to each animal.

-

Measurement of Food Intake: Food intake is measured at specific time points (e.g., 30 min, 1 hour, 2 hours, 24 hours) by weighing the remaining food and correcting for any spillage.

-

Statistical Analysis: The food intake data between the vehicle-treated and OEA-treated groups are compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significance.

References

- 1. Regulation of food intake by oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oleoylethanolamide - Wikipedia [en.wikipedia.org]

- 3. Regulation of food intake by oleoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Food intake regulates oleoylethanolamide formation and degradation in the proximal small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Feeding regulation by oleoylethanolamide synthesized from dietary oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-α [escholarship.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Oleoylethanolamide supplementation on cardiometabolic health: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]

- 14. The effect of Oleoylethanolamide supplementation on lipid profile, fasting blood sugar and dietary habits in obese people: a randomized double-blind placebo-control trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of oleoylethanolamide-induced changes in feeding behavior and motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biological functions and metabolism of oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Oleoylethanolamide: A novel pharmaceutical agent in the management of obesity-an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A systematic review of the effects of oleoylethanolamide, a high-affinity endogenous ligand of PPAR-α, on the management and prevention of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Oleoylethanolamide Supplementation Reduces Inflammation and Oxidative Stress in Obese People: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Atheroprotective Effect of Oleoylethanolamide (OEA) Targeting Oxidized LDL | PLOS One [journals.plos.org]

- 21. researchgate.net [researchgate.net]

- 22. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography-electrospray mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Oleoylethanolamide in Biological Matrices by LC-MS/MS using a Deuterated Internal Standard

Introduction

Oleoylethanolamide (OEA) is an endogenous fatty acid amide that plays a significant role in the regulation of feeding, body weight, and lipid metabolism.[1] It exerts its effects primarily by activating the peroxisome proliferator-activated receptor-alpha (PPAR-α).[1][2] Given its therapeutic potential for metabolic disorders, a robust and sensitive analytical method for the accurate quantification of OEA in biological samples is crucial for researchers, scientists, and drug development professionals. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of OEA in plasma, utilizing oleoylethanolamide-d4 (OEA-d4) as an internal standard to ensure accuracy and precision.

Principle

This method employs liquid-liquid extraction (LLE) to isolate OEA and the OEA-d4 internal standard from the biological matrix. Chromatographic separation is achieved using a reversed-phase high-performance liquid chromatography (HPLC) column with gradient elution.[3][4] The analytes are then detected by a tandem mass spectrometer operating in positive ion electrospray ionization (ESI) mode, using multiple reaction monitoring (MRM) to ensure selectivity and sensitivity. The concentration of OEA is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from established methods for the extraction of fatty acid ethanolamides from plasma.[3][4]

-

Materials:

-

Human plasma (150 µL)

-

Oleoylethanolamide (OEA) standard solution

-

Oleoylethanolamide-d4 (OEA-d4) internal standard solution

-

Hexane:isopropanol (9:1, v/v)[5]

-

Microcentrifuge tubes

-

Nitrogen evaporator

-

Reconstitution solvent (e.g., Methanol/Water 50:50)

-

-

Procedure:

-

Pipette 150 µL of human plasma into a microcentrifuge tube.

-

Spike the plasma sample with the OEA-d4 internal standard.

-

Add the appropriate volume of OEA standard for calibration curve and quality control (QC) samples. For unknown samples, add a corresponding volume of blank solvent.

-

Add 1 mL of hexane:isopropanol (9:1, v/v) extraction solvent.

-

Vortex the mixture for 15 minutes.

-

Centrifuge the samples at 3,000 x g for 15 minutes at 4°C.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of reconstitution solvent.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

The following are typical parameters; optimization may be required based on the specific instrumentation used.

-

Liquid Chromatography (LC) System: A standard HPLC or UPLC system.

-

Column: A reversed-phase column, such as a Phenomenex Gemini C6-Phenyl (2.1mm × 50mm, 5µm) or equivalent.[6]

-

Mobile Phase A: 5 mM Ammonium Formate in Water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.30 mL/min[6]

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 40 2.0 95 2.5 95 2.6 40 | 3.0 | 40 |

-

Injection Volume: 5-10 µL

-

Column Temperature: 40°C

-

Autosampler Temperature: 4°C

-

Mass Spectrometry (MS) System: A tandem quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 kV[7]

-

Source Temperature: 120°C[7]

-

Desolvation Temperature: 250°C[7]

-

Multiple Reaction Monitoring (MRM) Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) OEA 326.4 62.1 Optimized for instrument | OEA-d4 | 330.4 | 66.0 | Optimized for instrument |

Data Presentation

Table 1: Method Validation Parameters for OEA Quantification This table summarizes typical validation results for the LC-MS/MS method.

| Parameter | Result |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[3][4][6] |

| Intra-assay Precision (%CV) | < 15% |

| Inter-assay Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Extraction Recovery | 85-105% |

Table 2: Example Calibration Curve Data

| Concentration (ng/mL) | OEA Peak Area | OEA-d4 Peak Area | Peak Area Ratio (OEA/OEA-d4) |

| 0.5 | 1,234 | 50,123 | 0.025 |

| 1 | 2,456 | 50,567 | 0.049 |

| 5 | 12,345 | 49,876 | 0.248 |

| 10 | 25,678 | 51,234 | 0.501 |

| 50 | 128,901 | 50,987 | 2.528 |

| 100 | 254,321 | 49,567 | 5.131 |

| 250 | 634,567 | 50,345 | 12.605 |

| 500 | 1,256,789 | 50,111 | 25.081 |

Mandatory Visualizations

References

- 1. Regulation of food intake by oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oleoylethanolamide - Wikipedia [en.wikipedia.org]

- 3. Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development, validation and comparison of three LC-MS/MS methods for determination of endogenous striatal oleoyl ethanolamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. search.library.oregonstate.edu [search.library.oregonstate.edu]

- 7. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Using (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide as an internal standard

- 1. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formation of a 5-oxo metabolite of 5,8,11,14,17-eicosapentaenoic acid and its effects on human neutrophils and eosinophils [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. 5-oxo-ETE is a major oxidative stress-induced arachidonate metabolite in B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated Protocol for the Extraction and Quantification of Oleoylethanolamide (OEA) from Plasma using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Oleoylethanolamide (OEA) is an endogenous lipid mediator that plays a significant role in the regulation of appetite, metabolism, and inflammation. Accurate quantification of OEA in biological matrices such as plasma is crucial for understanding its physiological functions and for the development of OEA-based therapeutics. This application note provides a detailed, step-by-step protocol for the extraction of OEA from plasma using a liquid-liquid extraction (LLE) method, with the incorporation of a deuterated internal standard (OEA-d4) for precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Materials and Reagents

-

Oleoylethanolamide (OEA) standard

-

Oleoylethanolamide-d4 (OEA-d4) internal standard

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid

-

Methyl tert-butyl ether (MTBE)

-

Human plasma (or species of interest)

-

Centrifuge tubes (1.5 mL and 15 mL)

-

Analytical balance

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge capable of 4°C operation

-

Sample concentrator (e.g., nitrogen evaporator)

-

LC-MS/MS system

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve OEA and OEA-d4 in methanol to prepare individual 1 mg/mL primary stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the OEA primary stock solution with methanol to create working standard solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the OEA-d4 primary stock solution with methanol to prepare a 100 ng/mL internal standard working solution.

Plasma Sample Preparation and Extraction

-

Sample Thawing: Thaw frozen plasma samples on ice.

-

Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL centrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the 100 ng/mL OEA-d4 internal standard working solution to each plasma sample, calibration standard, and quality control (QC) sample.

-

Protein Precipitation and Extraction:

-

Add 400 µL of ice-cold methanol to each tube.

-

Vortex for 30 seconds to precipitate proteins.

-

Add 1 mL of MTBE.

-

Vortex for 1 minute for liquid-liquid extraction.

-

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).

-

Vortex and Transfer: Vortex for 20 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A typical gradient starts at 80% B, increases to 95% B over 5 minutes, holds for 2 minutes, and then returns to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

OEA: Precursor ion (Q1) m/z 326.3 -> Product ion (Q3) m/z 62.1

-

OEA-d4: Precursor ion (Q1) m/z 330.3 -> Product ion (Q3) m/z 62.1

-

-

Optimize collision energies and other source parameters for maximum signal intensity.

-

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Upper Limit of Quantification (ULOQ) | 500 ng/mL |

| Accuracy (% Bias) | Within ± 15% |

| Precision (% CV) | < 15% |

| Recovery | > 85% |

| Matrix Effect | Minimal (< 15%) |

Table 2: Quality Control Sample Performance

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (% CV) |

| Low | 1.5 | 1.45 | 96.7 | 5.8 |

| Medium | 75 | 78.2 | 104.3 | 4.2 |

| High | 400 | 391.6 | 97.9 | 3.5 |

Visualizations

Caption: Figure 1: OEA Plasma Extraction Workflow

Caption: Figure 2: OEA Signaling Pathway

Application Notes & Protocols: (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide in Metabolic Disorder Studies

Introduction

(9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide, also known as Oleoylethanolamide-d4 (OEA-d4), is the deuterated isotopologue of Oleoylethanolamide (OEA). OEA is an endogenous, naturally occurring lipid mediator synthesized in the small intestine from oleic acid[1][2][3]. It has garnered significant scientific interest for its role in the regulation of appetite, body weight, and lipid metabolism[1][2]. Due to its identical chemical properties but distinct mass, OEA-d4 serves as an ideal internal standard for accurate and precise quantification of endogenous OEA levels in biological matrices using mass spectrometry-based techniques[4][5]. These measurements are crucial for understanding the physiological and pathological roles of OEA in metabolic disorders such as obesity, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes.

This document provides detailed application notes on the role of OEA in metabolic regulation and protocols for its use and quantification in research settings.

Application Notes

Mechanism of Action & Signaling Pathways

OEA exerts its biological effects by modulating several key signaling pathways involved in energy homeostasis and metabolism.

-

PPAR-α Activation: The primary mechanism of OEA is its function as a high-affinity agonist of the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α)[2][3][6]. Activation of PPAR-α, a nuclear receptor, enhances the expression of genes related to fatty acid oxidation and lipolysis, particularly in the liver, muscle, and adipose tissue[3][7]. This action helps reduce lipid accumulation and improve lipid profiles[8].

-

GPR119 and TRPV1 Receptors: OEA also interacts with other receptors. It can activate G-protein coupled receptor 119 (GPR119), which is involved in promoting the release of glucagon-like peptide-1 (GLP-1) and insulin secretion[9][10]. Additionally, OEA can modulate the transient receptor potential vanilloid type 1 (TRPV1) channel, which may play a role in its effects on satiety and pain perception[6][10].

-

AMPK Pathway: Some studies suggest that OEA can regulate hepatic glucose metabolism through a PPAR-α-independent mechanism by activating the liver kinase B1/5' AMP-activated protein kinase (LKB1/AMPK) signaling pathway[8][11]. This activation enhances glycogen synthesis and inhibits gluconeogenesis, contributing to improved glucose homeostasis[11].

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. Regulation of food intake by oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Oleoylethanolamide supplementation on cardiometabolic health: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]

- 4. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological functions and metabolism of oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Effects of oleoylethanolamide supplementation on inflammatory biomarkers, oxidative stress and antioxidant parameters of obese patients with NAFLD on a calorie-restricted diet: A randomized controlled trial [frontiersin.org]

- 8. Oleoylethanolamide mitigates cardiometabolic disruption secondary to obesity induced by high-fat diet in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oea Signaling Pathways and the Metabolic Benefits of Vertical Sleeve Gastrectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oleoylethanolamide Supplementation Reduces Inflammation and Oxidative Stress in Obese People: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oleoylethanolamide Increases Glycogen Synthesis and Inhibits Hepatic Gluconeogenesis via the LKB1/AMPK Pathway in Type 2 Diabetic Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Revolutionizing Lipidomics: A Targeted Workflow Incorporating Oleoylethanolamide-d4 for Enhanced Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This application note presents a detailed and robust workflow for the targeted quantitative analysis of lipids, with a special focus on the integration of Oleoylethanolamide-d4 (OEA-d4) as an internal standard. The protocols outlined herein provide a comprehensive guide from sample preparation to data acquisition and analysis, ensuring high accuracy, precision, and reproducibility in lipidomics studies. This methodology is particularly relevant for researchers investigating the therapeutic potential of Oleoylethanolamide and other related N-acylethanolamines in metabolic and inflammatory diseases.

Introduction

Lipidomics, the large-scale study of cellular lipids, is a rapidly advancing field crucial for understanding disease pathogenesis and for the discovery of novel biomarkers and therapeutic targets. Oleoylethanolamide (OEA), an endogenous peroxisome proliferator-activated receptor alpha (PPAR-α) agonist, has garnered significant interest due to its role in regulating feeding, body weight, and lipid metabolism.[1][2] Accurate quantification of OEA and other lipid mediators is paramount for elucidating their physiological functions and pharmacological potential. The use of a stable isotope-labeled internal standard, such as OEA-d4, is critical for correcting variations during sample preparation and analysis, thereby ensuring the reliability of quantitative data.[3]

This document provides detailed protocols for a targeted lipidomics workflow employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and OEA-d4, alongside visualizations of the experimental workflow and the signaling pathway of OEA.

Experimental Protocols

A successful lipidomics experiment relies on meticulous sample handling and preparation to minimize degradation and contamination.[4]

Sample Preparation: Lipid Extraction

The choice of extraction method is critical for the efficient recovery of a broad range of lipids. The following protocol is a modification of the widely used Folch and Bligh & Dyer methods, optimized for the extraction of N-acylethanolamines from biological matrices such as plasma, serum, or tissue homogenates.[5][6][7]

Materials:

-

Biological sample (e.g., 100 µL plasma)

-

Oleoylethanolamide-d4 (OEA-d4) internal standard solution (10 ng/mL in methanol)

-

Methanol (HPLC grade), pre-chilled to -20°C

-

Chloroform (HPLC grade)

-

0.9% NaCl solution (aqueous)

-

Centrifuge capable of 4°C and >2000 x g

-

Nitrogen evaporator

-

Acetonitrile:Isopropanol (1:1, v/v) for reconstitution

Procedure:

-

Thaw biological samples on ice.

-

To a 2 mL glass vial, add 100 µL of the sample.

-

Add 10 µL of the 10 ng/mL OEA-d4 internal standard solution.

-

Add 400 µL of ice-cold methanol and vortex for 30 seconds to precipitate proteins.

-

Incubate on ice for 15 minutes.

-

Add 200 µL of chloroform and vortex for 30 seconds.

-

Add 200 µL of 0.9% NaCl solution and vortex for 30 seconds to induce phase separation.

-

Centrifuge at 2,500 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer it to a new 2 mL glass vial.

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of acetonitrile:isopropanol (1:1, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis

The separation and detection of OEA and other lipids are achieved using a high-performance liquid chromatography system coupled to a tandem mass spectrometer.

Instrumentation:

-

UHPLC system with a C18 reversed-phase column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

-

Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate

-

Gradient: A linear gradient from 30% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 30% B for 5 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for OEA and OEA-d4 should be optimized. Typical transitions are:

-

OEA: m/z 326.3 → 62.1

-

OEA-d4: m/z 330.3 → 62.1

-

-

Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Quantitative Data Summary

The use of OEA-d4 as an internal standard allows for accurate quantification by correcting for matrix effects and variations in extraction recovery and instrument response.[3] The following table summarizes typical performance characteristics of a targeted LC-MS/MS method for OEA quantification.

| Parameter | Typical Value | Reference |

| Lower Limit of Quantification (LLOQ) | 0.5 - 1.4 ng/mL | [8][9] |

| Linearity (r²) | > 0.99 | [10] |

| Intraday Precision (%RSD) | < 15% | [8][9] |

| Interday Precision (%RSD) | < 15% | [8][9] |

| Recovery | 85 - 105% | [8] |

Visualizations

Lipidomics Experimental Workflow

The following diagram illustrates the key steps in the targeted lipidomics workflow described in this application note.

Caption: Targeted Lipidomics Experimental Workflow.

Oleoylethanolamide Signaling Pathway

OEA exerts its biological effects primarily through the activation of PPAR-α, which in turn modulates gene expression related to lipid metabolism.[1] OEA has also been shown to influence other signaling pathways, such as the LKB1/AMPK pathway, to regulate glucose metabolism.[11]

Caption: Oleoylethanolamide (OEA) Signaling Pathways.

Conclusion

The presented lipidomics workflow, incorporating Oleoylethanolamide-d4 as an internal standard, provides a robust and reliable method for the targeted quantification of OEA and other lipid species. The detailed protocols and visualizations serve as a valuable resource for researchers in academia and industry. Adherence to these methodologies will facilitate the generation of high-quality, reproducible data, thereby advancing our understanding of the roles of lipid mediators in health and disease and accelerating the development of novel therapeutics.

References

- 1. Regulation of food intake by oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oleoylethanolamide - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Lipidomics Sample Preparation FAQ | MetwareBio [metwarebio.com]

- 5. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 6. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography-electrospray mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Oleoylethanolamide Increases Glycogen Synthesis and Inhibits Hepatic Gluconeogenesis via the LKB1/AMPK Pathway in Type 2 Diabetic Model - PubMed [pubmed.ncbi.nlm.nih.gov]